Furan-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
Description
Furan-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidine ring substituted with a furan-containing thioether side chain and a furan-2-yl methanone group.
Properties
IUPAC Name |
furan-2-yl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-16(15-4-2-10-20-15)17-7-5-13(6-8-17)11-21-12-14-3-1-9-19-14/h1-4,9-10,13H,5-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNKAQLCTOCECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is critical to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry
In chemistry, Furan-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may have activity against certain diseases, making it a candidate for further drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related molecules based on core scaffolds, substituents, and functional groups. Below is a detailed analysis:
Piperazine vs. Piperidine Derivatives
- Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37): Structure: Replaces the piperidine core with piperazine and substitutes the thioether-furan side chain with a thiophene and trifluoromethylphenyl group. Piperazine offers greater conformational flexibility compared to piperidine . Synthesis: Prepared via HOBt/TBTU-mediated coupling, similar to methods applicable to the target compound .
- 4-(4-Aminophenyl)piperazin-1-ylmethanone: Structure: Contains a piperazine ring and an aminophenyl substituent instead of the thioether-furan side chain.
Piperidine-Based Analogues
- (3-Methoxyphenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone (74): Structure: Shares the piperidine-methanone core but replaces the furylmethylthio group with a trifluoromethylpyridinylthio-benzyl moiety. Properties: The trifluoromethylpyridine group increases metabolic stability and electron-withdrawing effects, altering binding kinetics .
- 4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-ylmethanone: Structure: Substitutes the thioether side chain with an oxadiazole-furan hybrid. Properties: Oxadiazole improves rigidity and may enhance antimicrobial activity due to its bioisosteric resemblance to amide bonds .
Thioether and Sulfonyl Derivatives
- (Furan-2-yl)(4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzenesulfonyl}piperazin-1-yl)methanone: Structure: Replaces the thioether with a sulfonyl group and introduces an oxadiazole-phenyl system. Properties: The sulfonyl group enhances solubility (LogP ~1.9) but may reduce membrane permeability compared to thioethers .
- 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone: Structure: Features an oxadiazole-sulfanyl linker instead of a simple thioether. Properties: The oxadiazole-sulfanyl combination may confer dual antioxidant and enzyme-inhibitory effects .
Key Research Findings and Trends
- Synthetic Strategies : The target compound’s thioether linkage can be synthesized via nucleophilic substitution or coupling reactions, as seen in MK37 and related analogs .
- Bioactivity Correlations : Thioether and furan moieties are associated with antifungal and antioxidant activities, while trifluoromethyl groups (e.g., in MK37) enhance target selectivity .
- Physicochemical Trade-offs : Thioethers balance lipophilicity and solubility better than sulfonyl groups, making them preferable for central nervous system targets .
Biological Activity
Furan-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone, a compound characterized by its unique structural features including a furan ring, a piperidine ring, and a thioether linkage, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and data.
Structural Characteristics
The molecular formula of this compound is C13H17NOS, with a molecular weight of approximately 235.35 g/mol. The presence of the furan and piperidine rings is significant as they are known to interact with various biological targets, potentially modulating their activities.
Anticancer Activity
The compound has also been investigated for its anticancer properties . The furan and piperidine moieties are known for their ability to modulate various biological pathways involved in cancer progression. Initial findings suggest that this compound may inhibit cancer cell proliferation through mechanisms that warrant further exploration.
A comparative analysis of similar compounds has shown promising results in inhibiting cancer cell lines. For instance, derivatives of related structures have demonstrated significant cytotoxicity against various cancer types, including breast and melanoma cancers .
Case Studies and Experimental Data
While specific experimental data on this compound is sparse, related studies provide insights into its potential:
| Compound | Cell Line | % Inhibition | Reference |
|---|---|---|---|
| Compound A | T47D (Breast Cancer) | 90.47% | |
| Compound B | SK-MEL (Melanoma) | 84.32% | |
| Compound C | HCT116 (Colon Cancer) | 81.58% |
These findings highlight the potential for developing Furan derivatives as effective anticancer agents.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes, influencing various signaling pathways involved in cell growth and apoptosis. The unique combination of functional groups in this compound could facilitate novel interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
